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6-(Methylamino)pyridazin-3(2H)-one

Medicinal Chemistry Physicochemical Property Differentiation Building Block Selection

Securing the correct positional isomer is critical for SAR continuity in PDE3 programs, yet 5- and 4-substituted analogs often contaminate supply chains. Our 6-(Methylamino)pyridazin-3(2H)-one resolves this with unambiguous regioisomeric identity. - Single nucleophilic secondary amine enables stoichiometric, site-specific conjugation for PROTACs or affinity probes, unlike primary 6-amino analogs. - Provides controlled H-bond donor capacity (1 HBD) to fine-tune PDE3A/B target engagement while retaining the core pyridazinone pharmacophore. - Sourced at ≥97% purity to support focused library synthesis for anticancer or cardiotonic research without competitive reactions.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 88259-77-2
Cat. No. B3022591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylamino)pyridazin-3(2H)-one
CAS88259-77-2
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCNC1=NNC(=O)C=C1
InChIInChI=1S/C5H7N3O/c1-6-4-2-3-5(9)8-7-4/h2-3H,1H3,(H,6,7)(H,8,9)
InChIKeyYPAAPUGBTAYQMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Pyridazinone Scaffold Identity and Procurement


6-(Methylamino)pyridazin-3(2H)-one (CAS 88259-77-2) is a monocyclic pyridazin-3(2H)-one bearing a methylamino substituent at the 6-position, with molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol . It belongs to the aminopyridazinone subclass of the broader pyridazinone pharmacophore family, a scaffold extensively validated across cardiovascular (PDE3 inhibition, cardiotonic), anti-inflammatory, and anticancer therapeutic programs [1]. The compound is commercially available as a research-grade building block from multiple suppliers at purities typically ≥95–98%, with documented synthesis via condensation of hydrazine derivatives with carbonyl compounds followed by Horner–Wadsworth–Emmons olefination .

Scaffold Monocyclic pyridazin-3(2H)-one with 6-methylamino substitution
Research context PDE3 pharmacophore SAR, cardiovascular lead optimization, anticancer scaffold derivatization
Derivatization Single reactive N–H site enables clean mono-functionalization without protecting groups

Positional Isomer and N-Alkyl Analog Selectivity


Within the aminopyridazinone series, the position of the amino/alkylamino substituent and the degree of N-alkylation profoundly modulate electronic character, hydrogen-bonding capacity, and target recognition. The 6-methylamino substitution pattern in 6-(Methylamino)pyridazin-3(2H)-one creates a specific hydrogen-bond donor/acceptor profile (one N–H donor, two H-bond acceptors on the pyridazinone ring) distinct from its 4-amino (CAS 13925-21-8), 5-methylamino (CAS 1353498-86-8), and 6-dimethylamino (CAS 35716-89-3) analogs . In the pyridazinone PDE3 inhibitor class, even subtle modifications at the 6-position — including methylation of the amino group — are known to shift PDE isozyme selectivity, alter inotropic potency, and affect metabolic stability [1]. For example, the clinically explored pyridazinone cardiotonic Levosimendan demonstrates that the specific substitution pattern dictates calcium-sensitizing versus PDE-inhibitory pharmacology. Therefore, procurement of the correct positional and N-alkyl isomer is critical for SAR continuity in medicinal chemistry campaigns.

Positional isomer mismatch
The 5-methylamino regioisomer may exhibit divergent antiproliferative activity and PDE selectivity; SAR from 6-amino series may not transfer.
N-Alkylation degree alters target engagement
6-Dimethylamino analog lacks N–H donor and cannot form key H-bonds; primary amine analog introduces an extra HBD and reactive site.
Metabolic stability profile may differ
Methylamino group may undergo distinct CYP-mediated N-demethylation compared to unsubstituted amino or larger alkyl substituents.

Quantitative Differentiation Evidence vs. Structural Analogs


Hydrogen-Bond Donor Capacity Comparison

The presence of a secondary methylamino group (–NHCH₃) at the 6-position of 6-(Methylamino)pyridazin-3(2H)-one provides exactly one hydrogen-bond donor (HBD), in contrast to 6-(dimethylamino)-3(2H)-pyridazinone (CAS 35716-89-3), which has zero HBDs due to full N-alkylation, and 6-aminopyridazin-3(2H)-one (CAS 10071-13-3), which provides two HBDs from the primary amine . This single-HBD profile enables directional hydrogen-bonding interactions with target proteins without the additional solvation penalty of a primary amine, a feature relevant for optimizing ligand efficiency in drug design [1]. The molecular weight of the target compound (125.13 g/mol) is intermediate between 6-aminopyridazin-3(2H)-one (111.10 g/mol) and 6-(dimethylamino)-3(2H)-pyridazinone (139.16 g/mol), offering a balanced lipophilic/hydrophilic profile .

H-Bond donor capacity
Head-to-head
1 HBD (secondary amine)
ΔHBD = −1 vs. 6-amino (2 HBD); +1 vs. 6-dimethylamino (0 HBD)
Monodentate H-bond donor profile for target engagement optimization
Calculated from structure; experimental binding validation recommended
Medicinal Chemistry Physicochemical Property Differentiation Building Block Selection

Regioisomeric Antiproliferative Activity Comparison

The regioisomeric position of the methylamino group on the pyridazinone ring directly influences antiproliferative potency. The 5-methylamino regioisomer, 5-(methylamino)-2,3-dihydropyridazin-3-one (CAS 1353498-86-8), has been reported to exhibit significant antiproliferative activity against A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, with IC₅₀ values comparable to established chemotherapeutics . While direct quantitative antiproliferative data for the 6-methylamino regioisomer (CAS 88259-77-2) in the same assay system has not been published, the structurally related series of substituted aminopyridazin-3(2H)-ones have demonstrated cell-line-selective antiproliferative activity in the low-micromolar GI₅₀ range against SH-SY5Y neuroblastoma cells (compound 8a showing comparable activity to fluorouracil positive control) [1]. Selection of the correct regioisomer is therefore critical, as the 5- and 6-substituted variants access distinct conformational and electronic space and are expected to yield divergent SAR outcomes.

Antiproliferative regioisomer comparison
Data to verify
5-methylamino regioisomer reported IC₅₀ vs. cancer cell lines; 6-methylamino regioisomer lacks direct published data
Regioisomer selection critical; antiproliferative SAR may diverge
Cross-study context; direct comparison unavailable
Anticancer Research Regioisomer Potency Comparison Pyridazinone SAR

PDE3 Inhibitory Pharmacophore Class Inference

The pyridazin-3(2H)-one scaffold with a 6-amino substituent constitutes the core pharmacophore of multiple clinically studied PDE3 inhibitors and cardiotonic agents, including Levosimendan, Pimobendan, and Indolidan [1]. SAR studies across this class reveal that the nature of the 6-position substituent directly impacts PDE3 isozyme selectivity (PDE3A vs. PDE3B) and the balance between positive inotropic and vasodilatory activity [2]. Specifically, 6-aryl-substituted pyridazinones demonstrate potent PDE3A inhibition with nanomolar IC₅₀ values, while modifications to the 6-amino substituent can shift the pharmacological profile toward calcium sensitization versus pure PDE3 inhibition [1]. The 6-methylamino variant occupies a strategic intermediate position — possessing the secondary amine H-bond donor capacity absent in tertiary amines yet avoiding the metabolic lability sometimes associated with primary aromatic amines — making it a valuable scaffold for cardiovascular SAR exploration [2].

PDE3 class inference
Class-level
Scaffold matches aminopyridazinone PDE3 pharmacophore; no direct IC₅₀ for this compound
Supports PDE3-focused cardiovascular SAR exploration as a minimalist probe
Quantitative PDE3 potency requires experimental determination
Cardiovascular Pharmacology PDE3 Inhibition Pyridazinone Pharmacophore

Building Block Utility Index: Oxidative Functionalization and Derivatization Versatility vs. Analog Scaffolds

6-(Methylamino)pyridazin-3(2H)-one can be oxidized to the corresponding pyridazinone N-oxide, a transformation that modulates electronic properties and provides a handle for further functionalization [1]. The secondary methylamino group also undergoes substitution with alkyl halides or acyl chlorides under standard conditions, enabling rapid diversification [1]. In contrast, the 6-dimethylamino analog (CAS 35716-89-3) lacks the N–H proton required for acylation and cannot form secondary amide derivatives through simple substitution chemistry, while the 6-amino analog (CAS 10071-13-3) has two reactive N–H sites that may require protection/deprotection strategies for selective mono-functionalization . The synthesis of 6-(methylamino)pyridazin-3(2H)-one from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines via Horner–Wadsworth–Emmons olefination is well-established, providing reliable access to the scaffold in multi-gram quantities [1].

Derivatization versatility
Head-to-head
One reactive N–H (secondary amine)
6-amino: two N–H; 6-dimethylamino: zero N–H
Single site enables clean mono-functionalization without protection
Based on standard organic reactivity; verified by synthesis
Synthetic Chemistry Building Block Derivatization N-Oxide Formation

Recommended Application Scenarios


PDE3-Focused Cardiovascular Lead Optimization

Use 6-(Methylamino)pyridazin-3(2H)-one as a minimalist pyridazinone scaffold for systematic SAR exploration around the 6-position in PDE3 inhibitor programs. The single H-bond donor capacity of the methylamino group — intermediate between primary amine (2 HBDs) and tertiary amine (0 HBDs) — allows fine-tuning of target engagement while maintaining the pyridazinone pharmacophore required for PDE3A/PDE3B interaction [1]. The scaffold can be elaborated at the 4- and 5-positions to probe PDE3 isozyme selectivity, as demonstrated by DNMDP and related pyridazinone PDE3A modulators [2].

Affinity Probe or PROTAC Design via Selective Derivatization

The single nucleophilic secondary amine (–NHCH₃) enables clean, single-step conjugation to linkers, fluorophores, or E3 ligase ligands without competitive reaction at a second amino site. This property makes 6-(Methylamino)pyridazin-3(2H)-one a superior choice over 6-aminopyridazin-3(2H)-one for applications requiring site-specific functionalization, such as PROTAC design or affinity probe construction, where stoichiometric control of the conjugation site is critical [1].

Antiproliferative Agent Development for Cancer

For anticancer programs building on the antiproliferative activity of aminopyridazin-3(2H)-ones — which have demonstrated low-micromolar GI₅₀ values against neuroblastoma (SH-SY5Y), leukemia (K562), and gastric cancer (AGS) cell lines with G0/G1-phase cell-cycle arrest and apoptosis induction — 6-(Methylamino)pyridazin-3(2H)-one serves as a core scaffold for focused library synthesis [1]. Its distinct regioisomeric identity from the 5-methylamino series ensures access to unique chemical space not explored by programs using the 5-substituted analogs [2].

Agrochemical Herbicide Scaffold Derivatization

Given the established use of 5-methylamino-substituted pyridazinones as phytoene desaturase (PDS) inhibitors in commercial herbicides (e.g., Norflurazon, which contains a 4-chloro-5-(methylamino)-2-(m-trifluoromethylphenyl)pyridazin-3(2H)-one structure), 6-(Methylamino)pyridazin-3(2H)-one can serve as a starting point for exploring 6-amino-substituted pyridazinone herbicides with potentially differentiated weed spectrum or resistance profiles [1].

Application
Selection Property
Validation Focus
PDE3 pharmacophore cardiovascular SAR
Monodentate HBD (1 donor) and pyridazinone core
PDE3 isozyme selectivity assay
PROTAC/affinity probe design
Single reactive –NHCH₃ for site-specific conjugation
Conjugation stoichiometry and linker attachment efficiency
Cancer cell antiproliferative studies
6-Methylamino regioisomer identity for unique chemical space
GI₅₀ determination and apoptosis pathway readouts
Agrochemical PDS inhibitor derivatization
6-Amino scaffold diversification vs 5-substituted herbicides
Phytoene desaturase inhibition and weed spectrum profiling
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